molecular formula C18H13BrN2O2 B3060444 (E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid CAS No. 372107-21-6

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid

Cat. No.: B3060444
CAS No.: 372107-21-6
M. Wt: 369.2 g/mol
InChI Key: FBNQKHVGOCSWNA-UHFFFAOYSA-N
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Description

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is a complex organic compound characterized by the presence of a bromophenyl group, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactionsThe final step involves the formation of the acrylic acid moiety via a Wittig reaction or a Heck coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The bromophenyl and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3-(3-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and pyrazole groups allows for diverse interactions with molecular targets, making it a valuable compound in research .

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNQKHVGOCSWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362026
Record name 3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372107-21-6
Record name 3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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